molecular formula C12H11NOS2 B1663893 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone CAS No. 403811-55-2

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

Cat. No. B1663893
M. Wt: 249.4 g/mol
InChI Key: SVXDHPADAXBMFB-JXMROGBWSA-N
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Description

“5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” is a chemical compound with the empirical formula C12H11NOS2. It has a molecular weight of 249.35 . This compound is a solid and has a yellow color .


Molecular Structure Analysis

The molecular structure of “5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” can be represented by the SMILES string CCc1ccc(cc1)\\C=C2\\SC(=S)NC2=O . This representation provides a way to visualize the molecule’s structure, including its atomic connectivity.


Physical And Chemical Properties Analysis

This compound is a solid and has a yellow color . It is soluble in DMSO (>10 mg/mL) but has low solubility in water (<2 mg/mL) . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Derivative Compounds

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. This compound is particularly valuable due to its versatile reactivity, enabling the formation of spiro compounds and fused thiopyrano[2,3-d]thiazole derivatives. For instance, Ghany (1997) demonstrated the synthesis of spiro heterocyclic compounds derived from rhodanine derivatives, highlighting the potential of these compounds in developing novel chemical structures (Ghany, 1997). Similarly, Badawy et al. (2015) synthesized new 5-substituted-3-phenyl-4-thioxo-2-thiazolidinones and their fused thiopyrano[2,3-d]thiazole derivatives, indicating the compound's utility in generating diverse chemical entities (Badawy, Metwally, & Okpy, 2015).

Biomedical Applications

In the field of medicinal chemistry, this compound has been a core building block for developing potential therapeutic agents. Atamanyuk et al. (2014) explored 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for novel small molecules with potential antitumor and antiviral activities (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014). This study highlights the significance of such compounds in drug discovery and design.

Antimicrobial Properties

The antimicrobial properties of derivatives of 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone have been investigated. Ead et al. (1990) evaluated the antimicrobial activities of cycloadducts derived from 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones (Ead, Metwalli, & Morsi, 1990). These studies contribute to the understanding of the potential applications of these compounds in addressing microbial resistance.

Photocatalytic Applications

The compoundhas also been utilized in photocatalytic applications. Montazerozohori and Pour (2014) investigated the photocatalytic decolorization of 5-[4-(dimethylamino)phenylmethylene]-2-thioxo-4-thiazolidinone using nano-sized zinc oxide, demonstrating its potential in environmental applications such as water treatment and pollution control (Montazerozohori & Pour, 2014).

properties

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXDHPADAXBMFB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

CAS RN

403811-55-2
Record name 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403811552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Ethylbenzylidene)rhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

Citations

For This Compound
30
Citations
SJ Dehdashti, J Abbott, DT Nguyen, JC McKew… - Analytical and …, 2013 - Springer
Cryptococcus neoformans causes an estimated 600,000 AIDS-related deaths annually that occur primarily in resource-limited countries. Fluconazole and amphotericin B are currently …
Number of citations: 13 link.springer.com
ML Ayine, M Stevens, S Oltean - Diabetes …, 2022 - diabetesresearchclinicalpractice …
Background: Alternative splicing (AS) gives rise to multiple proteins from the same gene, by skipping or including exons or parts of them, or by keeping introns as coding sequences. …
M Mushtaq, S Darekar, G Klein, E Kashuba - PLoS One, 2015 - journals.plos.org
Background The Warburg effect is one of the hallmarks of cancer and rapidly proliferating cells. It is known that the hypoxia-inducible factor 1-alpha (HIF1A) and MYC proteins …
Number of citations: 27 journals.plos.org
S Mizoguchi, T Andoh, T Yakura, Y Kuraishi - Pharmacological Reports, 2016 - Springer
Background Oxaliplatin, a platinum-based chemotherapeutic agent, induces acute cold allodynia and dysesthesia. Cold-sensitive transient receptor potential channels (TRPM8 and …
Number of citations: 24 link.springer.com
V Milosevic, J Kopecka, IC Salaroglio… - … journal of cancer, 2020 - Wiley Online Library
Malignant pleural mesothelioma (MPM) is a tumor with high chemoresistance and poor prognosis. MPM‐initiating cells (ICs) are known to be drug resistant, but it is unknown if and how …
Number of citations: 35 onlinelibrary.wiley.com
I Na, S Choi, SH Son, VN Uversky, CG Kim - International Journal of …, 2020 - mdpi.com
Intrinsically disordered proteins exist as highly dynamic conformational ensembles of diverse forms. However, the majority of virtual screening only focuses on proteins with defined …
Number of citations: 5 www.mdpi.com
E Star, M Stevens, C Gooding, CWJ Smith, L Li… - Oncogenesis, 2021 - nature.com
Alternative splicing of the vascular endothelial growth factor A (VEGF-A) terminal exon generates two protein families with differing functions. Pro-angiogenic VEGF-A xxx a isoforms are …
Number of citations: 8 www.nature.com
M Ramanan, VS Pilli, GK Aradhyam, M Doble - … and biophysical research …, 2017 - Elsevier
Pro-inflammatory molecules play a key role in the progression of various types of cancers highlighting the importance of studying the pathways that regulate the inflammatory cytokine …
Number of citations: 9 www.sciencedirect.com
M Scarpa, S Kapoor, ES Tvedte, KA Doshi, YS Zou… - Oncotarget, 2021 - ncbi.nlm.nih.gov
Acute myeloid leukemia (AML) with fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) relapses with new chromosome abnormalities following chemotherapy, implicating …
Number of citations: 2 www.ncbi.nlm.nih.gov
SI Rothschild, MP Tschan, EA Federzoni, R Jaggi… - Oncogene, 2012 - nature.com
The c-Src kinase regulates cancer cell invasion through inhibitor of DNA binding/differentiation 1 (ID1). Src and ID1 are frequently overexpressed in human lung adenocarcinoma. The …
Number of citations: 90 www.nature.com

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